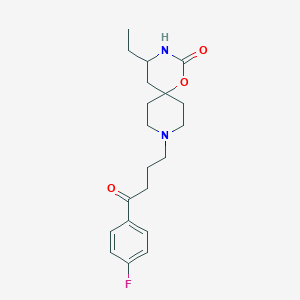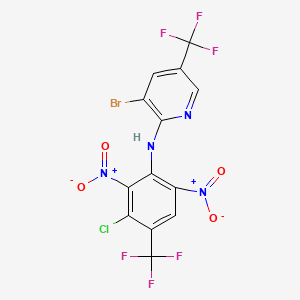
(11beta)-11,17,21-Trihydroxy-pregna-1,4,8-triene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11beta)-11,17,21-Trihydroxy-pregna-1,4,8-triene-3,20-dione is a synthetic steroid compound. It is structurally related to naturally occurring corticosteroids and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often studied for its potential therapeutic applications in various medical conditions, including autoimmune diseases and inflammatory disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (11beta)-11,17,21-Trihydroxy-pregna-1,4,8-triene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The process includes selective hydroxylation at specific positions on the steroid backbone, followed by oxidation and other functional group modifications. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, utilizing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product from reaction mixtures .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s biological activity.
Substitution: Various substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
(11beta)-11,17,21-Trihydroxy-pregna-1,4,8-triene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating autoimmune diseases, inflammatory disorders, and certain cancers.
Mécanisme D'action
The compound exerts its effects primarily through interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The molecular pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes .
Comparaison Avec Des Composés Similaires
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisone: A synthetic corticosteroid used to treat a variety of inflammatory conditions.
Dexamethasone: A potent synthetic corticosteroid with a longer duration of action compared to hydrocortisone.
Uniqueness: (11beta)-11,17,21-Trihydroxy-pregna-1,4,8-triene-3,20-dione is unique due to its specific structural modifications, which enhance its potency and selectivity for glucocorticoid receptors. This makes it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C21H26O5 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(10S,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,15-16,22,24,26H,3-4,6,8,10-11H2,1-2H3/t15?,16-,19-,20-,21-/m0/s1 |
Clé InChI |
FCNKNQPEOFYNPP-MROOVQBNSA-N |
SMILES isomérique |
C[C@]12C[C@@H](C3=C(C1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)O |
SMILES canonique |
CC12CC(C3=C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)




![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)

![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)



